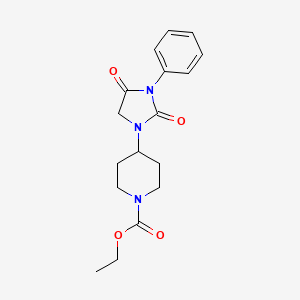

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate

Description

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a 2,4-dioxoimidazolidine moiety and an ethyl carboxylate group.

Properties

IUPAC Name |

ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-24-17(23)18-10-8-13(9-11-18)19-12-15(21)20(16(19)22)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUWXIACUGHAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting phenyl isocyanate with an appropriate diamine under controlled conditions to form the 2,4-dioxo-3-phenylimidazolidinone intermediate.

Piperidine Ring Formation: The piperidine ring is introduced by reacting the imidazolidinone intermediate with a piperidine derivative, often in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The final step involves esterification, where the carboxylic acid group on the piperidine ring is reacted with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate has shown promise in medicinal chemistry due to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .

- Antimicrobial Activity : Preliminary evaluations suggest that derivatives of this compound exhibit antibacterial and antifungal properties, indicating potential applications in treating infections .

Pharmacological Studies

Recent pharmacological studies have focused on the compound's analgesic and anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Molecular docking studies further elucidate its binding affinity to these targets, providing insights into its mechanism of action .

Case Studies

Several case studies illustrate the compound's potential:

- Anti-inflammatory Effects : A study evaluated the compound's efficacy in reducing inflammation in animal models, showing significant reduction in inflammatory markers compared to control groups .

- Analgesic Properties : Another investigation assessed its analgesic effects through behavioral tests in rodents, indicating that it effectively reduces pain responses without significant side effects .

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylimidazolidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis methods, yields, and substituent effects, based on evidence from peer-reviewed studies:

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

- Indole/Indazole Derivatives : The indole and indazole analogs (e.g., compounds 414a and 5) exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to their aromatic heterocycles, which are critical for targeting enzymes like tyrosine kinases or serotonin receptors .

- Hydrophobic Chains : Compound 416’s extended ethyl-piperidine chain may improve membrane permeability, a key factor in CNS drug design .

Biological Activity

Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound consists of an ethyl ester group, a piperidine ring, and an imidazolidine moiety. The presence of the 2,4-dioxo-3-phenylimidazolidin-1-yl substituent suggests diverse interactions with biological targets due to its unique structural features.

| Property | Value |

|---|---|

| Chemical Formula | C18H23N3O3 |

| Molecular Weight | 329.39 g/mol |

| CAS Number | 731827-77-3 |

| Purity | 98% |

Research indicates that this compound may exhibit various biological activities through interactions with specific enzymes and receptors. Molecular docking studies have suggested its potential to bind effectively to targets involved in neurological disorders and other pathological conditions .

Pharmacological Studies

- CNS Activity : Studies have shown that compounds with similar structures exhibit central nervous system (CNS) activity. For instance, derivatives related to imidazolidine have been evaluated for their effects on neuropeptide Y receptors, indicating potential applications in treating anxiety and depression .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The presence of the imidazolidine moiety is believed to enhance these effects, making it a candidate for further exploration in oncology .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics .

Case Studies

A notable study focused on the synthesis and evaluation of similar compounds revealed promising results in terms of their pharmacological profiles. The study highlighted the importance of structural modifications in enhancing biological activity .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include:

- Formation of the imidazolidine core through cyclization.

- Introduction of the ethyl ester group via esterification reactions.

- Final modifications to enhance biological activity.

These synthetic pathways are crucial for optimizing yields and ensuring the purity of the final product.

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and protective group chemistry. For example:

- Step 1: Introduce the imidazolidinone moiety via condensation of phenylisocyanate with a piperidine precursor under anhydrous conditions (e.g., THF, NaH as base) .

- Step 2: Protect reactive sites using tert-butyl or benzyl groups to prevent side reactions. Ethyl ester formation may employ ethyl chloroformate in the presence of triethylamine .

- Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using flash chromatography (e.g., hexane/ethyl acetate gradients) to improve yield (>80%) and purity (>95%) .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles, critical for confirming stereochemistry .

- Purity: HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) validate molecular weight and homogeneity .

Advanced: How can researchers investigate the compound’s mitochondrial targeting mechanism, particularly as a mitoNEET agonist?

Methodological Answer:

- In Vitro Assays:

- Mitochondrial Membrane Potential: Use JC-1 dye in HEK293 cells to measure depolarization changes via fluorescence shift (red/green emission) .

- Oxidative Stress Markers: Quantify ROS levels with DCFH-DA in neuronal cell lines (e.g., SH-SY5Y) under high-glucose conditions to mimic diabetic neuropathy .

- Target Engagement:

Advanced: What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling:

- Dose-Response Optimization: Conduct staggered dosing in diabetic neuropathy models (e.g., streptozotocin-induced rats) to identify therapeutic windows .

- Metabolite Identification: Use HRMS to detect active/inactive metabolites. Modify the ethyl ester group to enhance metabolic stability .

Advanced: How can computational modeling predict binding modes to optimize SAR?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Maestro to model interactions with mitoNEET’s [2Fe-2S] cluster. Prioritize compounds with hydrogen bonds to Cys86 and Asn87 .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. High RMSD values (<2 Å) indicate favorable binding .

- Validation: Synthesize top-ranked analogs (e.g., halogen-substituted phenyl groups) and test in mitochondrial assays .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening: Use vapor diffusion with 96-well plates testing PEGs (e.g., PEG 3350) and alcohols (2-propanol) as precipitants. Additive screening (e.g., divalent cations) improves crystal quality .

- Cryoprotection: Soak crystals in Paratone-N or glycerol (20% v/v) before flash-cooling in liquid N₂ to prevent ice formation .

- Data Collection: Optimize synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets. SHELXD/Mercury software resolves phase problems in twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.